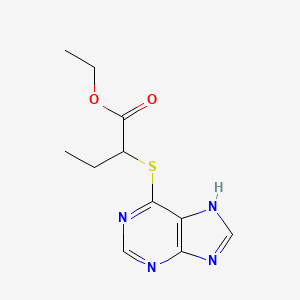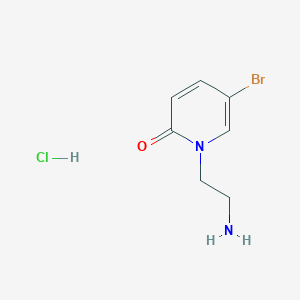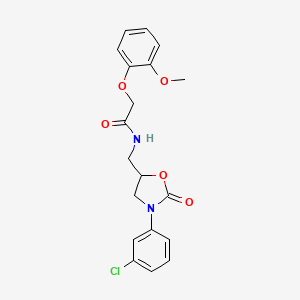![molecular formula C29H22N2O5S2 B2949548 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 476366-97-9](/img/structure/B2949548.png)
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
Compounds with the benzo[d][1,3]dioxol moiety have been synthesized and evaluated for their antitumor activities. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were tested against HeLa, A549, and MCF-7 cell lines, showing potent growth inhibition properties . These findings suggest that our compound of interest could potentially be developed as an antitumor agent, given its structural similarities.
Cancer Cell Apoptosis Induction
The ability to induce apoptosis in cancer cells is a critical aspect of anticancer drugs. Preliminary mechanisms of inhibitory effects in similar compounds have shown that they can induce apoptosis and cause cell cycle arrests in cancer cell lines . This indicates that our compound may also possess these properties, making it a candidate for further research in cancer treatment.
Cell Cycle Arrest
Compounds related to our molecule of interest have been observed to cause S-phase and G2/M-phase arrests in cancer cell lines . This is significant because disrupting the cell cycle is a strategy to inhibit cancer cell proliferation. Therefore, our compound could be valuable in studying cell cycle regulation and developing new cancer therapies.
Anticancer Mechanism Exploration
The structural features of the benzo[d][1,3]dioxol moiety allow for the exploration of anticancer mechanisms. For example, compounds with this structure have been used to study the effects on microtubule assembly and tubulin polymerization, which are targets for anticancer agents . Our compound could contribute to this field by providing insights into the structure-activity relationships of anticancer molecules.
Synthesis of Novel Organoselenium Compounds
The benzo[d][1,3]dioxole subunit has been incorporated into the synthesis of novel organoselenium compounds . Given the presence of this subunit in our compound, it could be used to synthesize new organoselenium compounds with potential applications in materials science and catalysis.
Drug Design and Optimization
The unique structure of our compound makes it suitable for drug design and optimization studies. By analyzing the structure-activity relationships, researchers can design more potent analogs and optimize their properties for better therapeutic efficacy .
Molecular Diversity Studies
The compound’s complex structure contributes to molecular diversity, which is crucial in drug discovery. It can serve as a template for generating a library of compounds with varied biological activities, aiding in the identification of new drug candidates .
Mécanisme D'action
Target of action
Compounds with similar structures have been found to have antitumor activities
Biochemical pathways
The affected pathways would depend on the compound’s specific targets. For example, if the compound targets a protein involved in cell cycle regulation, it could affect the cell cycle pathway and induce cell cycle arrest .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces cell cycle arrest, it could lead to apoptosis (programmed cell death) .
Propriétés
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5S2/c1-16-25(13-17-9-10-22-23(12-17)36-15-35-22)38-28(26(16)29(33)34-2)31-27(32)19-14-21(24-8-5-11-37-24)30-20-7-4-3-6-18(19)20/h3-12,14H,13,15H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDJGIAYHDJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

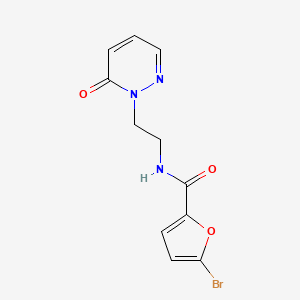

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2949468.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2949469.png)
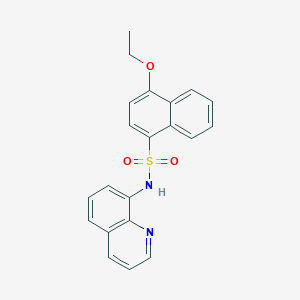
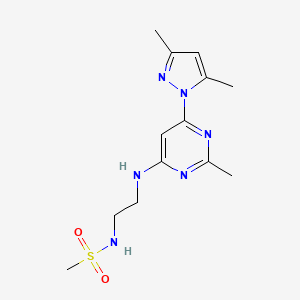
![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)

